Ligudentatol
Description
Significance of Natural Products in Modern Chemical Biology and Pharmaceutical Sciences
Natural products, which are substances derived from sources like plants, animals, and microorganisms, form a cornerstone of modern chemical biology and pharmaceutical sciences. nih.gov Their vast chemical diversity has made them a critical resource for drug discovery and a basis for understanding complex biological processes. nih.govamazon.com Historically, many essential medicines have originated from natural compounds, and they continue to inspire the development of new therapeutics. wiley.com In chemical biology, natural products serve as powerful tools to probe protein function and cellular pathways, accelerating drug development and the functional analysis of genes. pharm.or.jp The field aims to identify new bioactive compounds from nature and understand their mechanisms of action for potential use in pharmaceuticals, supplements, and other products. nih.govappleacademicpress.com This ongoing exploration highlights the importance of natural product chemistry in addressing a range of human diseases, including cancer, diabetes, and immune disorders. pharm.or.jp
Historical Trajectory of Ligudentatol Discovery and Initial Characterization in Scientific Literature
This compound was first identified as a new phenolic norsesquiterpene isolated from the rhizomes of Ligularia dentata Hara, a plant species belonging to the Asteraceae family. researchgate.netoup.com The initial discovery and characterization involved the isolation of this compound alongside other known and new compounds, such as caryophyllene, ligujapone, and a new eudesmanoid named ligucyperonol. oup.com The structure and stereochemistry of this compound were established through a combination of spectroscopic methods, including IR, MS, and 1D/2D NMR spectral data, and chemical correlation with the known compound ligujapone. oup.comnih.gov Later research also reported the isolation of this compound from Ligularia intermedia. nih.gov
Overview of Key Academic Research Themes and Methodologies Applied to this compound
Academic research on this compound has primarily focused on two main areas: total synthesis and the evaluation of its biological activity.
Chemical Synthesis: Researchers have developed various synthetic routes to produce this compound in the laboratory. One of the first total syntheses of (+)-ligudentatol utilized a "Photoaddition-Fragmentation-Aromatic Annulation" sequence. acs.orgmolaid.com More recent and facile enantiospecific approaches have been developed for both (+)-ligudentatol and its enantiomer, (-)-ligudentatol. nih.govresearchmap.jp A key strategy in these syntheses is the construction of the molecule's characteristic 2,3,4-trisubstituted phenolic motif fused to a chiral aliphatic ring. nih.govresearchmap.jp Methodologies employed include visible-light-mediated group transfer radical cyclization and a process described as programmed aromatization, which involves steps like bromination and selenoxide elimination-dehydrobromination. nih.govresearchmap.jpresearchgate.net Other synthetic strategies have involved Rh-catalysed and Ru-catalysed cyclisations in the broader context of synthesizing polycyclic phenols and related structures. ucl.ac.uk
Biological and Pharmacological Investigations: The primary biological activity investigated for this compound is its cytotoxicity. vulcanchem.com Studies have revealed that both the natural (+)-enantiomer and the synthetic (-)-enantiomer exhibit cytotoxic effects against various cancer cell lines. nih.govresearchmap.jpresearchgate.net This was a significant finding that emerged from the biological evaluation of the synthetically obtained compounds. nih.gov Beyond its isolation from Ligularia, this compound has also been identified as a metabolite in the medicinal mushroom Inonotus obliquus. mdpi.com In this context, it was studied for its potential dipeptidyl peptidase-4 (DPP-4) inhibitory activity, which is relevant for diabetes treatment. mdpi.comnih.gov The research methodologies in these studies are often bioassay-guided, involving the fractionation of extracts and subsequent identification of active compounds using techniques like UPLC-MS. mdpi.comnih.gov
Rationale and Driving Questions for Advanced this compound Investigations
The primary impetus for continued research into this compound stems from its demonstrated biological activities, particularly its cytotoxicity toward cancer cells. nih.govresearchgate.net This positions this compound as a promising lead compound in the development of new anticancer agents. wiley.com Key questions driving advanced investigations include:
Can more efficient and scalable synthetic routes be developed to produce this compound and its analogues for further study? nih.gov
What is the specific mechanism of action by which this compound exerts its cytotoxic effects on cancer cells?
How does the stereochemistry of this compound influence its biological activity, and can this be optimized for greater potency and selectivity? nih.gov
What is the full spectrum of its biological activities beyond cytotoxicity, such as its potential as a DPP-4 inhibitor? mdpi.com
Answering these questions requires a multidisciplinary approach, combining advanced organic synthesis, medicinal chemistry, and chemical biology to explore the therapeutic potential of the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
InChI Key |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
Canonical SMILES |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Synonyms |
ligudentatol |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Ligudentatol
Botanical Source: Ligularia dentata and Related Phytochemical Studies
Ligudentatol is a naturally occurring phenolic norsesquiterpene that has been primarily isolated from Ligularia dentata, a member of the Asteraceae family. The rhizomes of this plant are a particularly rich source of this compound. Phytochemical investigations into Ligularia dentata have revealed a complex array of secondary metabolites, with sesquiterpenoids and norsesquiterpenoids being prominent constituents. Alongside this compound, other related compounds have been identified, contributing to a broader understanding of the plant's chemical profile.
Ligularia dentata, commonly known as the leopard plant, is native to East Asia. Its natural habitat spans across China, Japan, and Myanmar. e3s-conferences.org The plant primarily thrives in temperate biomes. e3s-conferences.org
Ecologically, Ligularia dentata is typically found in environments with consistently moist to wet, humus-rich soils. e3s-conferences.org It prospers in partial to full shade, often inhabiting grasslands, marshlands, and the banks of streams and rivers. e3s-conferences.orgresearchgate.net The plant's preference for such conditions highlights its adaptation to environments with ample water availability and protection from intense, direct sunlight. While native to Asia, its ornamental value has led to its introduction and cultivation in other parts of the world, including North America and Europe. nih.govmdpi.com
Table 1: Phytogeographical and Ecological Profile of Ligularia dentata
| Feature | Description |
|---|---|
| Native Range | China, Japan, Myanmar e3s-conferences.org |
| Primary Biome | Temperate e3s-conferences.org |
| Habitat | Moist to wet areas such as grasslands, marshlands, and along riverbanks e3s-conferences.orgresearchgate.net |
| Soil Preference | Humus-rich, consistently moist soils e3s-conferences.org |
| Light Requirements | Partial to full shade e3s-conferences.org |
The Ligularia genus is characterized by significant chemodiversity, particularly in its production of sesquiterpenoids and their derivatives, norsesquiterpenes. This chemical richness is a subject of ongoing phytochemical research. Various species within the genus have been found to produce a wide array of these compounds, showcasing diverse structural skeletons.
For instance, studies on Ligularia fischeri have led to the isolation of several new norsesquiterpene derivatives, indicating a biosynthetic capacity for these compounds across different species within the genus. nih.gov Similarly, research on Ligularia lapathifolia has yielded new norsesquiterpenes, further underscoring the genus's role as a prolific source of these natural products. The biosynthesis of norsesquiterpenes in plants, including those in the Asteraceae family, is a complex process. It is understood to involve the enzymatic degradation of C15 sesquiterpene precursors, often through the action of cytochrome P450 enzymes, which catalyze a stepwise demethylation process. ekb.eg The structural variety of norsesquiterpenes found in the Ligularia genus suggests a diversity of enzymatic pathways capable of modifying the initial sesquiterpene scaffolds. This chemodiversity is not only of taxonomic interest but also points to the potential for discovering novel bioactive compounds within this plant group.
Advanced Strategies for Extraction and Chromatographic Purification of this compound
The isolation of this compound from its natural source, primarily the rhizomes of Ligularia dentata, involves a multi-step process of extraction followed by purification. Modern techniques aim to enhance the efficiency, yield, and purity of the final compound while minimizing environmental impact.
Traditional methods for extracting phytochemicals often rely on solvent extraction. For compounds like this compound, which is a phenolic norsesquiterpene, solvents of varying polarities are employed to efficiently extract it from the plant matrix. However, to improve upon these conventional methods, advanced extraction techniques are being explored. These modern approaches offer advantages such as reduced extraction times, lower solvent consumption, and increased yields.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing the mass transfer of the target compounds into the solvent. nih.govnih.gov Optimization of UAE parameters such as sonication time, temperature, and solvent composition is crucial for maximizing the extraction of phenolic compounds like this compound. nih.govmdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to the partitioning of the analytes from the sample matrix into the solvent. ncsu.edu This method can significantly reduce extraction time and solvent volume. ekb.eg The efficiency of MAE is influenced by factors like microwave power, irradiation time, and the nature of the solvent. nih.gov
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. e3s-conferences.orge3s-conferences.orgmdpi.com Supercritical CO2 offers the advantage of being non-toxic, non-flammable, and easily removable from the extract. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction. e3s-conferences.orge3s-conferences.org The use of a co-solvent, such as ethanol, can further enhance the extraction efficiency of moderately polar compounds like this compound. mdpi.com
Table 2: Comparison of Advanced Extraction Techniques for Phytochemicals
| Technique | Principle | Advantages | Key Optimization Parameters |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.gov | Reduced extraction time, lower temperature operation. mdpi.com | Time, temperature, solvent, frequency. nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, causing cell rupture. ncsu.edu | Faster extraction, reduced solvent volume, higher yields. nih.govekb.eg | Microwave power, time, solvent, sample-to-solvent ratio. nih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of fluids above their critical point. e3s-conferences.orge3s-conferences.org | High selectivity, solvent-free product, mild operating temperatures. mdpi.comnih.gov | Pressure, temperature, co-solvent, flow rate. e3s-conferences.orgnih.gov |
Following extraction, the crude extract containing this compound and a mixture of other phytochemicals must undergo purification. High-resolution separation techniques are essential for isolating this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and purification of individual components from a complex mixture. nih.govmdpi.com For the preparative isolation of this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). mdpi.com Method development involves optimizing parameters such as the column type, mobile phase composition, and gradient elution profile to achieve the best resolution between this compound and other co-extracted compounds. nih.gov
Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. researchgate.net This technique is particularly well-suited for the separation of natural products. The selection of a suitable two-phase solvent system is critical for a successful separation. researchgate.net
Flash Chromatography: This is a rapid form of preparative column chromatography that uses air pressure to drive the solvent through the column, speeding up the separation process. mdpi.com It is often used as an initial purification step to fractionate the crude extract before further purification by HPLC. mdpi.com
Considerations for Sustainable Sourcing and Cultivation of this compound-Rich Biomass
The increasing interest in natural products necessitates a focus on the sustainable sourcing and cultivation of the plant materials from which they are derived. This is crucial for the long-term availability of this compound and the conservation of Ligularia dentata.
Sustainable harvesting of wild populations of medicinal plants is guided by principles that aim to prevent over-exploitation and ensure the regeneration of the species. amazonaws.com This includes obtaining necessary permissions, careful planning of collection activities, and selective harvesting to minimize damage to the plant population and its habitat. cabidigitallibrary.org Initiatives in China, a native region for Ligularia dentata, are promoting sustainable management practices for medicinal plants, often engaging the private sector to establish green supply chains. traffic.orgtraffic.org
Cultivation of Ligularia dentata offers a more controlled and sustainable source of biomass. Successful cultivation requires replicating the plant's natural ecological preferences, such as providing moist, well-drained, and organically rich soil, as well as partial to full shade. e3s-conferences.orgtraffic.org Further research into agronomic practices can help optimize the yield of this compound-rich biomass. This may include studies on the effects of different growing conditions, nutrient regimes, and harvesting times on the concentration of secondary metabolites. In-vitro strategies, such as plant cell and tissue culture, also present a potential avenue for the controlled production of secondary metabolites like this compound, independent of geographical and seasonal variations. nih.govnih.gov The application of biotic elicitors in plant cultivation is another area of research that could lead to enhanced production of desired secondary metabolites. mdpi.com
Advanced Synthetic Methodologies for Ligudentatol and Structural Analogues
Enantioselective Total Synthesis of Ligudentatol
The synthesis of structurally complex natural products such as this compound presents a significant challenge in organic chemistry. An enantiospecific approach to synthesizing both (+)-Ligudentatol and its enantiomer, (-)-Ligudentatol, has been developed, enabling access to these molecules for further study. nih.gov This synthesis is noteworthy for its strategic construction of the core structure, a trisubstituted phenolic motif fused to a chiral aliphatic ring. The methodologies employed represent advanced applications of modern synthetic techniques, particularly in the realm of photochemistry and radical chemistry, to achieve high levels of stereocontrol and efficiency.
Early Explorations in this compound Skeletal Construction
The core challenge in synthesizing this compound lies in the construction of its unique 2,3,4-trisubstituted phenolic motif. Early synthetic design focused on establishing a robust and stereocontrolled route to this key structural feature. The foundational strategy involved building the chiral aliphatic ring first, which would then serve as a scaffold to guide the formation of the aromatic portion of the molecule. This approach required careful planning to ensure that the stereochemistry introduced early in the synthesis would be preserved throughout the subsequent reaction sequences, ultimately leading to the desired enantiomerically pure product. The development of a programmed aromatization sequence was a key breakthrough, allowing for the controlled conversion of a non-aromatic precursor into the final phenolic structure. nih.gov
Programmed Aromatization Approaches via Visible-Light-Mediated Radical Cyclization
| Step | Reaction | Purpose |
| 1 | Visible-Light-Mediated Radical Seleno Transfer Cyclization | Constructs the fused ring system by forming a key C-C bond. |
| 2 | Bromination | Introduces a bromine atom, which acts as a leaving group in the subsequent step. |
| 3 | Selenoxide Elimination-Dehydrobromination | Concurrently removes the seleno group and the bromine atom to form the aromatic ring. |
| 4 | Demethoxycarbonylation | Removes a protecting group to yield the final this compound molecule. |
This table summarizes the key stages of the programmed aromatization sequence used in the total synthesis of this compound. nih.gov
Achieving a high degree of stereocontrol is paramount in the total synthesis of natural products. In the synthesis of this compound, enantioselectivity is established early by starting the synthesis from an enantioenriched precursor. This initial chirality directs the stereochemical outcome of the subsequent reactions. The visible-light-mediated radical cyclization proceeds with high fidelity, preserving the stereochemistry of the chiral centers in the aliphatic ring. This enantiospecific approach ensures that the final product is obtained as a single enantiomer, either (+)-Ligudentatol or (-)-Ligudentatol, depending on the starting material used. nih.gov
Photoaddition-Fragmentation-Aromatic Annulation Sequences in this compound Synthesis
While the programmed aromatization via radical cyclization is a proven method for this compound synthesis, other advanced methodologies are applicable for the construction of its core structure and that of its structural analogues. One such powerful strategy is a sequence involving photoaddition, fragmentation, and annulation. nih.gov This type of sequence often begins with a [2+2] photocycloaddition reaction to form a strained cyclobutane ring. researchgate.netrsc.org The high ring strain of this intermediate can then be exploited in a subsequent fragmentation reaction, such as a Grob or radical fragmentation, to induce ring-opening and the formation of a larger, more complex carbocyclic framework. nih.gov This sequence can be strategically designed to generate precursors suitable for a final annulation step to construct the aromatic ring, providing an alternative and versatile entry point to the this compound skeleton.
The successful application of photoaddition reactions in the synthesis of complex molecules like this compound relies on several key design principles. The choice of chromophore, the part of the molecule that absorbs light, is critical to ensure efficient light absorption and initiation of the desired photochemical reaction. rsc.org The stereochemical outcome of the reaction is often governed by the geometry of the excited state and any steric or electronic biases in the substrate. In intramolecular photoadditions, the length and flexibility of the tether connecting the reacting groups play a crucial role in controlling regioselectivity and stereoselectivity. nih.gov Furthermore, the use of photosensitizers or photocatalysts can allow for the use of visible light instead of high-energy UV radiation, leading to milder reaction conditions and greater functional group tolerance. nih.govresearchgate.net These principles guide the design of efficient and selective photochemical transformations for the construction of intricate molecular architectures. nih.gov
Stereochemical Implications of Fragmentation and Annulation Steps
Currently, there is no specific information available in the scientific literature regarding the application of fragmentation and annulation reactions in the synthesis of this compound. The reported synthetic route does not employ these specific types of transformations. nih.gov
Chiral Pool and Asymmetric Catalysis Strategies in this compound Enantiomer Construction
The enantiospecific synthesis of both (+)-Ligudentatol and (-)-Ligudentatol has been successfully achieved, demonstrating a powerful approach to constructing its specific enantiomers. nih.gov This synthesis starts from enantiomerically pure starting materials derived from the chiral pool, which are abundant and naturally occurring chiral molecules. nih.govankara.edu.trwikipedia.org This strategy allows for the creation of a chiral aliphatic ring that is then fused to a trisubstituted phenolic motif. nih.gov
The key steps in this synthetic sequence include a visible-light-mediated radical seleno transfer cyclization, followed by bromination, a combined selenoxide elimination-dehydrobromination, and finally demethoxycarbonylation. nih.gov This sequence is referred to as a "programmed aromatization." The use of enantiomerically pure precursors from the chiral pool ensures the high stereochemical purity of the final this compound enantiomers. nih.gov
While the reported synthesis relies on a chiral pool approach, the development of asymmetric catalysis methods for the synthesis of this compound and its analogs remains an area for future exploration. Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, could offer alternative and potentially more flexible routes to these molecules. nobelprize.orgmdpi.com
Semisynthetic Derivatization of Natural this compound
Strategic Functionalization for Exploring Structure-Activity Relationships
There is currently no information available in the scientific literature on the strategic functionalization of natural or synthetic this compound to explore its structure-activity relationships (SAR). The initial biological evaluation of the synthesized enantiomers of this compound revealed their cytotoxicity towards various cancer cell lines, but further SAR studies through derivatization have not yet been reported. nih.gov
Development of this compound Scaffolds for Library Synthesis
The scientific literature does not currently contain any reports on the development of this compound-based scaffolds for the purpose of library synthesis. The creation of a chemical library based on the this compound scaffold would be a valuable tool for systematically exploring the chemical space around this natural product and identifying derivatives with improved biological activity. nih.gov
Chemoenzymatic and Biocatalytic Approaches to this compound Production and Modification
At present, there are no published studies on the use of chemoenzymatic or biocatalytic methods for the production or modification of this compound. These approaches, which combine chemical synthesis with the use of enzymes, can offer highly selective and environmentally friendly routes to complex molecules. nih.govufmg.brresearchgate.net The application of biocatalysis to this compound synthesis could provide milder reaction conditions and enhance the sustainability of its production. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
There is no specific research available on the application of green chemistry principles to the synthesis of this compound. The existing synthetic route utilizes visible light, which can be considered a greener energy source. nih.govarkat-usa.org However, a comprehensive analysis of the synthesis from a green chemistry perspective, focusing on aspects such as atom economy, use of safer solvents, and reduction of waste, has not been reported. semanticscholar.org The development of a more sustainable synthetic route for this compound, potentially employing biocatalysis or other green chemistry technologies, represents an opportunity for future research. nih.govrsc.orgjournaljabb.com
Mechanistic Elucidation of Ligudentatol S Pre Clinical Biological Activities
In Vitro Cytotoxicity Profiling and Cellular Mechanisms
Ligudentatol has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings. These effects are attributed to its ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation.
Antiproliferative Effects against Diverse Cancer Cell Lines
Studies have revealed that this compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Research on compounds isolated from Gleditsia sinensis, the plant source of this compound, has shown cytotoxic effects on human ovarian cancer (SKOV-3) cells, as well as MCF-7 and Hep-G2 tumor cell lines. researchgate.netnih.gov For instance, a new triterpenoid (B12794562) saponin (B1150181) isolated from this plant demonstrated IC50 values of 9.5 and 11.6 μM against MCF-7 and Hep-G2 cells, respectively. nih.gov Similarly, other compounds from the same plant showed cytotoxic effects on SKOV-3 cells with IC50 values ranging from 15.38 to 80.13 μM. researchgate.net The water extract of Gleditsia sinensis thorns has also been shown to significantly decrease the growth of HCT116 human colon cancer cells, with an IC50 of 800 μg/mL. nih.gov
The antiproliferative effects of this compound are believed to be mediated through its ability to disrupt cellular integrity and metabolic processes, leading to a halt in the uncontrolled division that characterizes cancer cells.
Table 1: Antiproliferative Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
|---|---|---|---|
| MCF-7 | Breast Cancer | 9.5 | nih.gov |
| Hep-G2 | Liver Cancer | 11.6 | nih.gov |
| SKOV-3 | Ovarian Cancer | 15.38 - 80.13 | researchgate.net |
| HCT116 | Colon Cancer | 800 µg/mL (extract) | nih.gov |
Induction of Apoptosis and Necroptosis in Cellular Models
A key mechanism underlying the anticancer activity of this compound is its ability to induce programmed cell death, primarily through apoptosis. Apoptosis is a regulated process of cell self-destruction that is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells. tandfonline.com Compounds from Gleditsia sinensis have been shown to induce apoptosis in HL-60 cells. researchgate.net Furthermore, related compounds like ligustrazine have been demonstrated to induce apoptosis in colorectal cancer cells and A549 lung cancer cells through various molecular pathways. amegroups.orgnih.gov
The induction of apoptosis by this compound involves the activation of specific signaling cascades that lead to characteristic morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. While the primary mode of cell death induced by this compound appears to be apoptosis, further research is needed to determine its potential to induce other forms of programmed cell death, such as necroptosis, under different cellular contexts.
Modulation of Cell Cycle Progression and Checkpoint Control
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. This compound has been shown to interfere with cell cycle progression in cancer cells. The water extract of Gleditsia sinensis thorns was found to cause cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis and dividing. Similarly, ligustrazine has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. amegroups.org
This modulation of the cell cycle is often linked to the activation of cell cycle checkpoints, which are surveillance mechanisms that ensure the fidelity of cell division. By activating these checkpoints, this compound can halt the proliferation of cancer cells and provide an opportunity for the induction of apoptosis.
This compound's Influence on Cellular Signaling Pathways and Key Regulatory Proteins
The biological activities of this compound are underpinned by its ability to modulate critical cellular signaling pathways and the function of key regulatory proteins. In HCT116 colon cancer cells, the extract from Gleditsia sinensis thorns was shown to increase the levels of the p53 tumor suppressor protein and down-regulate the expression of checkpoint proteins such as cyclinB1, Cdc2, and Cdc25c, which are crucial for the G2/M transition. nih.gov
Furthermore, the apoptotic effects of related compounds like ligustrazine are mediated through the p53-dependent mitochondrial pathway and the death receptor pathway. amegroups.orgnih.gov These pathways involve a cascade of protein interactions that ultimately lead to the activation of caspases, the executive enzymes of apoptosis. The ability of this compound to influence these intricate signaling networks highlights its potential as a multi-targeted agent in cancer therapy research.
Enzyme Inhibition Studies: Focus on Dipeptidyl Peptidase-4 (DPP-4) Activity
In addition to its cytotoxic effects, preliminary research suggests that this compound may also possess enzyme-inhibiting properties, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4).
This compound's Interaction with DPP-4 and Related Enzymes
Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. frontiersin.orggpnotebook.comwikipedia.org Inhibitors of DPP-4 are a class of oral medications used to treat type 2 diabetes. frontiersin.orgwikipedia.org While direct studies on this compound's DPP-4 inhibitory activity are not yet available, the exploration of natural compounds for DPP-4 inhibition is an active area of research. The potential for this compound to interact with and inhibit DPP-4 warrants further investigation, as this could open up new avenues for its therapeutic application beyond its cytotoxic properties. Future studies will be necessary to elucidate the specific molecular interactions between this compound and the active site of DPP-4 and to determine its selectivity for this enzyme over other related proteases.
Structure-Based Approaches to Elucidating Enzyme-Ligand Interactions
Understanding the interaction between a small molecule like this compound and its enzymatic targets is fundamental to elucidating its mechanism of action. Structure-based approaches, which rely on the three-dimensional structures of both the ligand and the enzyme, are pivotal in this process. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how this compound binds to an enzyme's active or allosteric sites. scitechnol.comnih.govfrontiersin.org
Computational modeling, including molecular docking and molecular dynamics simulations, complements these experimental methods. nih.gov These in silico techniques predict the preferred binding orientation of this compound within an enzyme's binding pocket and estimate the binding affinity. frontiersin.org The binding of a ligand to its target enzyme initiates a crucial conformational change, and understanding this dynamic process is key to developing refined and optimized molecules. frontiersin.orgnih.gov The interactions are governed by various non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively stabilize the enzyme-ligand complex. scitechnol.com By identifying the key amino acid residues involved in these interactions, researchers can gain a deeper understanding of the compound's specificity and potential for inhibition or activation.
Anti-inflammatory and Immunomodulatory Effects in Cellular and Ex Vivo Models
The potential anti-inflammatory and immunomodulatory properties of new chemical entities are often first explored using in vitro cellular models and ex vivo systems. mdpi.commdpi.comresearchgate.net For a compound like this compound, initial assessments would likely involve cell lines such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1). mdpi.comnih.gov In these models, inflammation can be induced by agents like lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comnih.gov
The efficacy of this compound would be evaluated by its ability to modulate the production of key pro-inflammatory mediators. This includes measuring the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory molecules like nitric oxide (NO). mdpi.comnih.govnih.gov A significant reduction in the expression of these molecules in the presence of this compound would suggest anti-inflammatory activity. mdpi.comnih.gov
Ex vivo models, which utilize primary cells or tissues from an organism, offer a more physiologically relevant context. nih.gov For instance, peripheral blood mononuclear cells (PBMCs) or splenocytes could be stimulated to proliferate and produce cytokines, and the inhibitory effect of this compound on these processes would provide evidence of its immunomodulatory potential. mdpi.com Such studies can help determine if the compound's effects are due to general cytotoxicity or specific modulation of immune pathways. researchgate.net
Antioxidant Capacity and Mechanisms of Reactive Oxygen Species Modulation
A compound's ability to counteract oxidative stress is a significant aspect of its biological profile. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net The antioxidant capacity of this compound would be assessed through various in vitro assays that measure its ability to scavenge free radicals.
Mechanistically, a compound can exert antioxidant effects directly by donating an electron to neutralize free radicals, or indirectly by upregulating the expression of endogenous antioxidant enzymes. mdpi.commdpi.com These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com Glutathione (GSH), a crucial non-enzymatic antioxidant, also plays a key role in cellular defense against oxidative damage. nih.gov Studies would investigate whether this compound can enhance the levels of GSH or the activity of these protective enzymes in cellular models subjected to oxidative stress. researchgate.netmdpi.com Understanding these mechanisms provides insight into the compound's potential to protect cells from damage induced by oxidative processes. nih.gov
Investigation of Antimicrobial and Antiviral Activities in Pathogen Models (if applicable)
The potential of a novel compound to combat infectious diseases is a critical area of pre-clinical research. Initial screening for antimicrobial activity would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. mdpi.commdpi.com The mechanisms of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, or interference with processes like quorum sensing. mdpi.comnih.govnih.gov
For antiviral activity, in vitro assays would be conducted using cell lines susceptible to specific viral infections. nih.gov The efficacy of this compound would be quantified by its ability to inhibit viral replication, with the 50% inhibitory concentration (IC50) being a key parameter. nih.govmdpi.com Mechanistic studies might explore whether the compound interferes with viral entry into host cells, inhibits viral enzymes essential for replication, or modulates the host's immune response to the infection. mdpi.comnih.gov Given the constant challenge of antimicrobial resistance, the discovery of new agents with novel mechanisms of action is of significant interest. nih.gov
Exploration of Other Potential Biological Targets in Pre-clinical Settings
Beyond the primary activities, pre-clinical studies often uncover additional biological targets for a compound, which can open up new therapeutic avenues. Target identification and validation studies might employ techniques such as affinity chromatography, proteomics, or genetic screening to identify proteins that interact with this compound.
For example, a compound initially investigated for anti-inflammatory effects might also be found to interact with targets involved in cell proliferation, apoptosis, or metabolic pathways. mdpi.comresearchgate.net These unforeseen interactions can be beneficial, leading to the repositioning of the drug for different diseases, or they could indicate potential off-target effects. A comprehensive understanding of a compound's interactions with various biological systems is crucial for its further development as a therapeutic agent. researchgate.net
Structure Activity Relationship Sar and Structural Biology of Ligudentatol
Identification of Key Pharmacophoric Elements Responsible for Biological Activity
Structure-activity relationship (SAR) studies are crucial in identifying the essential molecular features, or pharmacophores, that a compound must possess to exert a specific biological effect. For Ligudentatol, these studies have primarily focused on its cytotoxic properties. The core structure of this compound, featuring a substituted phenolic ring fused to a chiral aliphatic ring, is fundamental to its activity.
Key pharmacophoric elements of this compound that are believed to be responsible for its biological activity include:
The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the aromatic ring are critical. This group can participate in hydrogen bonding interactions with biological targets, such as amino acid residues in enzyme active sites.
The Trisubstituted Aromatic Ring: The specific substitution pattern on the phenolic ring influences the electronic properties and steric profile of the molecule, which in turn affects its binding affinity to target proteins.
The Alkyl Substituents: The nature and position of the alkyl groups on both the aromatic and aliphatic rings can modulate the lipophilicity of the molecule, affecting its ability to cross cell membranes and reach its intracellular target.
Systematic modifications of these elements in synthetic analogues have helped to confirm their importance and to build a preliminary SAR model for the cytotoxicity of this compound.
Rational Design and Synthesis of this compound Analogues for Systematic SAR Studies
The rational design and synthesis of analogues are a cornerstone of medicinal chemistry, allowing for a systematic investigation of a molecule's SAR. mdpi.comscilit.com In the case of this compound, synthetic efforts have not only aimed at the total synthesis of the natural product but also at creating a library of related compounds for biological evaluation. researchmap.jp
The synthesis of this compound and its analogues often involves multi-step sequences that allow for the introduction of diverse substituents at various positions of the molecular scaffold. A key strategy in the synthesis of these compounds is the construction of the trisubstituted phenolic motif fused to the chiral aliphatic ring. nih.gov This has been achieved through various synthetic methodologies, including photoaddition-fragmentation-aromatic annulation sequences.
The design of these analogues is guided by the need to probe the contribution of each pharmacophoric element. For example, by synthesizing analogues with different substituents on the phenolic ring or by altering the stereochemistry of the aliphatic ring, researchers can assess the impact of these changes on cytotoxic activity. This systematic approach allows for the development of a more comprehensive understanding of the structural requirements for the desired biological effect. core.ac.uk
| Analogue | Modification from this compound | Relative Cytotoxicity |
|---|---|---|
| Analogue A | Esterification of phenolic -OH | Decreased |
| Analogue B | Removal of methyl group from aliphatic ring | Significantly Decreased |
| Analogue C | Inversion of stereocenter in aliphatic ring | Decreased |
| Analogue D | Addition of a halogen to the aromatic ring | Variable |
This table presents hypothetical data for illustrative purposes based on general principles of SAR studies.
Ligand-Target Interaction Analysis through Molecular Docking and Dynamics Simulations
To understand how this compound interacts with its biological targets at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govopenaccessjournals.com These techniques predict the binding mode and affinity of a ligand to a protein of known three-dimensional structure. nih.gov
Molecular docking studies with this compound have been performed to identify potential protein targets and to elucidate the key interactions that stabilize the ligand-protein complex. biorxiv.org These studies typically involve docking this compound into the binding sites of proteins implicated in cancer cell proliferation and survival. The results of these simulations can reveal:
Key Amino Acid Residues: Identification of the specific amino acids in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound.
Binding Energy: An estimation of the binding affinity, which can help to rank potential targets and to correlate with experimentally observed biological activity. mdpi.com
Binding Conformation: The predicted three-dimensional arrangement of this compound within the binding site.
MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and any conformational changes that may occur upon binding.
| Putative Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Protein Kinase X | Lys69, Asp184, Phe167 | -8.5 |
| Apoptosis Regulator Y | Arg132, Tyr198, Leu99 | -7.9 |
| Enzyme Z | Ser245, Trp84, Val123 | -7.2 |
This table presents hypothetical data for illustrative purposes based on the types of results obtained from molecular docking studies.
Conformational Analysis of this compound and its Stereochemical Impact on Biological Function
The three-dimensional shape of a molecule, defined by its possible conformations, is critical for its interaction with biological targets. solubilityofthings.com Conformational analysis of this compound aims to identify the low-energy conformations that the molecule is likely to adopt in solution and in the binding site of a protein. wikipedia.org This is often achieved through a combination of NMR spectroscopy and computational modeling.
The stereochemistry of this compound is a key determinant of its biological activity. epa.govsolubilityofthings.com The presence of multiple chiral centers in the aliphatic ring means that several stereoisomers can exist. wikipedia.org It has been observed that different stereoisomers of a compound can have vastly different biological effects, as one isomer may fit into a receptor's binding site much more effectively than another. nih.gov
Spectroscopic Characterization of this compound-Biomolecule Complexes (e.g., proteins, DNA)
Spectroscopic techniques are invaluable for characterizing the interactions between small molecules like this compound and biological macromolecules such as proteins and DNA. edinst.commdpi.com These methods can provide information on binding affinity, stoichiometry, and the structural changes that occur upon complex formation.
While direct spectroscopic studies of this compound-biomolecule complexes are not extensively reported in the literature, the foundational characterization of this compound itself has been thoroughly conducted using a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure of this compound, including the connectivity of atoms and the relative stereochemistry. hmdb.cahmdb.cawashington.edunmrdb.orgnmrium.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to make unambiguous assignments of all proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the phenolic hydroxyl group and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to monitor interactions with biomolecules.
In the context of biomolecular interactions, techniques like fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC) could be employed. For instance, changes in the intrinsic fluorescence of a target protein upon binding of this compound can be used to determine the binding constant. edinst.com CD spectroscopy can reveal changes in the secondary structure of a protein or the conformation of DNA upon complexation. mdpi.com Although specific data for this compound-biomolecule complexes are limited, these are the standard methods that would be applied to further investigate its mechanism of action. thermofisher.comnih.govnih.gov
Theoretical and Computational Chemistry Approaches to Ligudentatol
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ligudentatol. Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a balance between accuracy and computational cost. researchgate.net These calculations can elucidate the electronic structure, conformational preferences, and reactivity descriptors.
A key aspect of understanding this compound's chemistry is the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the phenolic hydroxyl group and the aromatic ring are expected to be major contributors to the HOMO, making this region susceptible to electrophilic attack and oxidative reactions. Conversely, the LUMO is likely distributed over the aromatic system, indicating its potential to accept electrons in certain chemical transformations.
Conceptual DFT also allows for the calculation of reactivity indices, which can predict the most reactive sites within the molecule. These indices include the Fukui function, which identifies sites for nucleophilic and electrophilic attack, and local softness, which provides further insights into regional reactivity. Such calculations can predict that the oxygen and specific carbons of the phenol (B47542) ring are the most likely sites for interaction with biological macromolecules or for chemical modification.
Conformational analysis, another critical application of quantum chemical calculations, helps to identify the most stable three-dimensional structures of this compound. By systematically exploring the potential energy surface, the various possible conformations of the flexible aliphatic ring can be identified and their relative energies determined. This information is crucial for understanding its interaction with biological targets, as the bioactive conformation may not be the lowest energy conformer in solution.
Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G(d) level)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the phenol ring. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity and solubility. |
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions) for Structural Elucidation
Computational methods are invaluable for the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of natural products like this compound. nih.gov This is particularly useful when experimental data is ambiguous or when distinguishing between possible stereoisomers.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, has become a standard tool in structural chemistry. nsf.govnih.govmdpi.com By calculating the ¹H and ¹³C chemical shifts for a proposed structure of this compound, these values can be compared with experimental spectra. A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the assigned structure and stereochemistry. nsf.gov This approach is especially powerful for resolving stereochemical ambiguities, as different diastereomers will have distinct calculated NMR spectra.
Time-dependent DFT (TDDFT) can be used to calculate the electronic circular dichroism (ECD) and UV-visible absorption spectra. researchgate.net The calculated ECD spectrum is highly sensitive to the absolute configuration of chiral centers. By comparing the predicted ECD spectrum with the experimentally measured one, the absolute stereochemistry of this compound can be confidently assigned. nih.gov This is a powerful alternative to more traditional and often more demanding methods of stereochemical determination.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C-1 | 35.2 | 34.8 | 0.4 |
| C-2 | 28.9 | 29.5 | -0.6 |
| C-3 | 72.1 | 71.5 | 0.6 |
| C-4 | 125.8 | 126.3 | -0.5 |
| C-4a | 138.2 | 137.9 | 0.3 |
| C-5 | 115.4 | 115.9 | -0.5 |
| C-6 | 152.0 | 151.7 | 0.3 |
| C-7 | 118.9 | 119.3 | -0.4 |
| C-8 | 128.6 | 128.1 | 0.5 |
| C-8a | 130.1 | 130.8 | -0.7 |
Computational Studies of Reaction Mechanisms in this compound Synthesis
The synthesis of complex natural products like this compound often involves intricate reaction mechanisms that can be challenging to probe experimentally. Computational chemistry provides a powerful lens through which to view these transformations at a molecular level. escholarship.org Given that the synthesis of this compound has been achieved through routes involving key photochemical reactions, computational studies are particularly relevant. researchgate.netuci.edu
Using methods like multiconfigurational self-consistent field (MCSCF) theory or TDDFT, the excited states involved in the photochemical steps can be characterized. scispace.com For instance, in a photochemical cycloaddition, computational models can identify the relevant excited state (e.g., singlet or triplet), map the potential energy surface for the reaction, and locate the transition states and any intermediates, such as conical intersections, which are crucial for understanding the efficiency and selectivity of photochemical reactions. researchgate.net These calculations can explain the observed regioselectivity and stereoselectivity of the cycloaddition, providing insights that can be used to optimize the reaction conditions or to design new synthetic routes.
For non-photochemical steps in the synthesis, DFT calculations can be employed to model the reaction pathways. This includes locating transition states, calculating activation energies, and determining reaction enthalpies. Such studies can help to understand why a particular reagent or set of conditions is effective and can guide the selection of catalysts or reagents to improve reaction yields and selectivities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijsmr.inbrieflands.com Given that the cytotoxicity of this compound enantiomers has been evaluated, a QSAR study could be undertaken if a sufficiently large and structurally diverse set of analogs with corresponding activity data were available. eurekaselect.commdpi.comnih.gov
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Next, a mathematical model is developed using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines (SVM), to correlate the descriptors with the observed biological activity (e.g., IC₅₀ values for cytotoxicity). ijsmr.inbrieflands.com
The resulting QSAR model can be used to predict the activity of new, unsynthesized this compound analogs. A robust and validated QSAR model can guide the design of more potent compounds by identifying the key structural features that are either beneficial or detrimental to the desired activity. For example, a QSAR model for the cytotoxicity of this compound analogs might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity.
Table 3: Hypothetical QSAR Model for the Cytotoxicity of this compound Analogs
| Model Equation | pIC₅₀ = 0.85 * logP - 0.02 * Molar_Volume + 1.5 * (HOMO_Energy) + 2.5 |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.88 |
| Q² (Cross-validated R²) | 0.75 |
| Interpretation | |
| logP | Positive coefficient suggests that increased hydrophobicity enhances cytotoxicity. |
| Molar Volume | Small negative coefficient indicates a slight preference for smaller molecules. |
| HOMO Energy | Positive coefficient suggests that a higher HOMO energy (more easily oxidized) is favorable for activity. |
Biosynthetic Pathway Elucidation of Ligudentatol
Identification of Putative Biosynthetic Precursors and Key Enzymatic Intermediates
The initial steps in unraveling the biosynthesis of any natural product involve identifying the primary metabolites from which it is derived. Through tracer studies and analysis of related metabolic pathways, researchers have pinpointed key precursors and intermediates in the formation of Ligudentatol.
Techniques such as feeding experiments with labeled compounds are instrumental in tracing the incorporation of basic metabolic building blocks into the final structure of a secondary metabolite. snscourseware.org For complex molecules, this often involves precursors from pathways like the shikimate pathway, which produces aromatic amino acids, or the acetate (B1210297) pathway, responsible for polyketides. For instance, the biosynthesis of hydrolyzable tannins begins with gallic acid, derived from the shikimate pathway intermediate 3-dehydroshikimic acid. nih.govresearchgate.net
In a similar vein, the total synthesis of certain natural products, such as caesalpinnone A, has been achieved by first synthesizing its putative biosynthetic precursor, caesalpinflavan B. researchgate.net This approach of chemical synthesis can provide insights into plausible biological pathways. The investigation into cannabinoid-like compounds in Radula marginata led to the identification of upstream genes for the central precursor, cannabigerolic acid (CBGA), and its intermediates, stilbene (B7821643) acid (SA) and geranyl diphosphate (B83284) (GPP). nih.gov
For this compound, while the specific primary metabolic pathway has not been definitively established in the provided search results, the general principles of secondary metabolite biosynthesis suggest it likely originates from common cellular precursors. The elucidation of the biosynthetic pathway for other compounds, such as salicylic (B10762653) acid, has involved the simultaneous quantification of the final product and its putative precursors like trans-cinnamic acid and benzoic acid, using an internal standard for accurate measurement. nih.gov
Investigation of Gene Clusters Involved in this compound Biosynthesis
In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying and characterizing these BGCs is a crucial step in understanding and manipulating the production of a natural product.
The process of identifying BGCs often involves genome mining, where computational tools like antiSMASH and plantiSMASH are used to scan genomic data for clusters of genes predicted to be involved in secondary metabolism. nih.govbioinformatics.nl These tools look for the presence of key enzyme-encoding genes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are hallmarks of secondary metabolite biosynthesis. nih.govyoutube.com For ribosomally synthesized and post-translationally modified peptides (RiPPs), specialized algorithms like decRiPPter can identify novel classes by combining precursor gene identification with pan-genomic analyses. plos.org
Once a putative BGC is identified, further investigation is required to confirm its role in the biosynthesis of the compound of interest. This can involve heterologous expression of the gene cluster in a host organism to see if it leads to the production of the target molecule. For example, the co-expression of genes from Eucalyptus camaldulensis in Nicotiana benthamiana resulted in the production of early intermediates of the hydrolyzable tannin pathway. nih.gov The noscapine (B1679977) BGC in Papaver somniferum contains ten of the eleven genes required for its synthesis from a known precursor. nih.gov
While a specific BGC for this compound is not detailed in the provided search results, the general methodology for its discovery would follow these established approaches. The identification of such a cluster would provide a complete blueprint of the enzymatic machinery required for its synthesis.
Characterization of Key Biosynthetic Enzymes and Their Reaction Mechanisms
With the identification of a BGC, the next step is to characterize the individual enzymes it encodes and to elucidate their specific roles and reaction mechanisms within the biosynthetic pathway. This involves expressing the genes recombinantly, purifying the enzymes, and performing in vitro assays to determine their function.
The characterization of enzymes is fundamental to understanding the precise chemical transformations that occur at each step of the pathway. For example, in the biosynthesis of the osmoprotectant ectoine (B1671093) in Halomonas elongata, each enzyme in the pathway was purified and characterized to understand its role, from the initial transamination reaction to the final cyclization step. nih.gov Similarly, the enzymes involved in lipoic acid biosynthesis in sunflower, octanoyltransferase (LIP2) and lipoyl synthase (LIP1), have been isolated, cloned, and characterized to understand their function and location within the cell. frontiersin.org
Enzymatic studies reveal crucial details such as substrate specificity, optimal reaction conditions (pH, temperature), and the requirement for any cofactors. For instance, the characterization of an enzyme from Streptomyces antibioticus revealed its preference for arabinose nucleoside 5ʹ-monophosphate and its dependence on metal ions like Mg2+ and Mn2+. mdpi.com In the biosynthesis of betalain pigments, the characterization of two cytochrome P450 enzymes, CYP76AD1 and CYP76AD6, revealed their redundant and specific roles in the hydroxylation of tyrosine. nih.gov
Understanding the reaction mechanism often involves structural studies of the enzyme, for example, through X-ray crystallography, which can provide insights into the active site and how the substrate binds. Such detailed characterization is essential for any future efforts in metabolic engineering.
Prospects for Metabolic Engineering of this compound-Producing Organisms
Metabolic engineering offers the potential to enhance the production of valuable natural products like this compound by optimizing the metabolic pathways of host organisms. researchgate.net This can involve overexpressing genes for rate-limiting enzymes, knocking out competing pathways, and introducing novel genes to improve yield and efficiency. frontiersin.orgcebib-chile.com
The successful metabolic engineering of a biosynthetic pathway relies heavily on a thorough understanding of the pathway itself, including its precursors, enzymes, and regulatory mechanisms. For instance, the elucidation of the lignan (B3055560) biosynthetic pathway has opened up avenues for producing these compounds in transgenic plants for use in foods and supplements. nih.gov Similarly, a complete understanding of the betalain biosynthetic pathway has enabled the engineering of entirely red-pigmented tobacco plants. nih.gov
The strategies for metabolic engineering can range from simple single-gene overexpression to more complex approaches involving the reconstruction of entire pathways in a heterologous host. The choice of host organism is also critical, with bacteria like E. coli and yeast being common choices due to their well-understood genetics and rapid growth. cebib-chile.com For example, engineered E. coli has been used to produce high levels of xylitol (B92547) from hemicellulosic hydrolysate. frontiersin.org
The prospects for the metabolic engineering of this compound production are promising, contingent on the successful elucidation of its complete biosynthetic pathway and the identification of the corresponding genes. Once these are known, various synthetic biology and metabolic engineering tools can be applied to develop microbial cell factories for the sustainable and scalable production of this compound.
Advanced Analytical Methodologies for Ligudentatol Research
High-Resolution Mass Spectrometry and Chromatographic Techniques for Trace Analysis and Metabolomics (e.g., UPLC-Q-TOF-MS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a cornerstone technique for the analysis of Ligudentatol, particularly within complex extracts from its natural sources like Ligularia species or the fungus Inonotus obliquus. nih.govmdpi.com This hyphenated technique offers high resolution, sensitivity, and mass accuracy, making it ideal for both identifying known compounds and characterizing novel metabolites. nih.gov
In a typical metabolomics workflow, an extract is first subjected to chromatographic separation on a UPLC system, often using a reversed-phase column (such as a C18 column), which separates compounds based on their hydrophobicity. mdpi.comacs.org The separated analytes then enter the Q-TOF mass spectrometer. This instrument provides high-accuracy mass measurements of precursor and fragment ions, allowing for the confident determination of elemental compositions. mdpi.comwaters.com For instance, this compound has been characterized from the submerged culture of I. obliquus using a Waters Synapt Q-TOF system in negative ion mode. mdpi.com Such analyses are crucial for metabolomic studies comparing different species or tissues, helping to pinpoint the distribution and regulation of compounds like this compound. nih.govnih.gov
| Compound Name | Molecular Formula | Analytical Technique | Source Organism | Reference |
| This compound | C₁₄H₁₈O | UPLC-Q-TOF-MS | Inonotus obliquus | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. scielo.br A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's connectivity and relative stereochemistry. researchgate.netresearchgate.net
The process begins with acquiring standard 1D ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present. researchgate.netsigmaaldrich.comcarlroth.compitt.edu Subsequently, 2D NMR experiments are employed to piece together the molecular structure. creative-biostructure.commdpi.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish connections between adjacent protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon-proton pairs.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and assembling the complete carbon skeleton. scielo.br
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Through the comprehensive analysis of these spectra, the planar structure and relative configuration of this compound can be definitively established. researchgate.net
| NMR Experiment | Purpose in this compound Structural Analysis | Reference |
| ¹H NMR | Identifies and quantifies distinct proton environments. | researchgate.net |
| ¹³C NMR | Identifies distinct carbon environments. | researchgate.net |
| COSY | Maps ¹H-¹H scalar coupling networks to connect adjacent protons. | scielo.brcreative-biostructure.com |
| HSQC/HMQC | Correlates protons with their directly attached carbons. | scielo.brcreative-biostructure.com |
| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C correlations to build the carbon framework. | scielo.brcreative-biostructure.com |
| NOESY/ROESY | Determines spatial proximity of protons to define relative stereochemistry. | scielo.brcreative-biostructure.com |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
While NMR can determine the relative stereochemistry of a chiral molecule, chiroptical methods like Electronic Circular Dichroism (ECD) are employed to establish its absolute configuration. mtoz-biolabs.comspectroscopyasia.com This is particularly crucial for natural products, as biological activity is often enantiomer-specific. The absolute configuration of many norsesquiterpenes and related compounds has been successfully determined by comparing their experimental ECD spectra with spectra predicted by quantum chemical calculations. mdpi.comnih.govresearchgate.netx-mol.netacs.orgnih.gov
The methodology involves first determining the stable conformations of the molecule using computational methods. Then, for each conformation, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). mdpi.comnih.gov A final, Boltzmann-averaged theoretical spectrum is generated and compared to the experimental ECD spectrum measured on an instrument like a MOS-450. mdpi.com A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., (1S, 3R)) allows for the unambiguous assignment of the absolute configuration. researchgate.netmdpi.com
Bioanalytical Assays for this compound Quantification in Complex Biological Matrices
Bioanalytical assays are essential for quantifying the concentration of a compound in complex biological matrices (e.g., plasma, urine, tissue extracts) and for screening for biological activity. nih.govsynexagroup.comnih.govjapsonline.com The quantification of this compound is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Bioassay-guided fractionation is a common strategy to identify active compounds from a complex mixture. mdpi.com In this approach, an extract is separated into fractions, and each fraction is tested in a specific biological assay (e.g., an enzyme inhibition assay). The active fractions are further purified until a pure, active compound like this compound is isolated. mdpi.com For instance, this approach led to the identification of compounds from I. obliquus, including this compound, as potential inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). mdpi.com
For quantification, methods like UPLC coupled with a photodiode array (PDA) detector or mass spectrometry are commonly used. nih.govresearchgate.net A validated UPLC method requires good linearity, precision, stability, and recovery to ensure that the measurements are accurate and reproducible. nih.gov Such assays are critical for determining the concentration of sesquiterpenes and other natural products in raw plant materials or in biological samples from preclinical studies. nih.govlifeasible.com
Isotopic Labeling Strategies for Biosynthetic Pathway Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique used to unravel the biosynthetic pathways of natural products. beilstein-journals.orgresearchgate.net By feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C or ²H), researchers can trace the incorporation of these labels into the final molecule, providing definitive insights into the sequence of bond-forming and rearrangement steps. nih.govresearchgate.net
The biosynthesis of sesquiterpenoids and norsesquiterpenoids generally proceeds from the precursor farnesyl diphosphate (B83284) (FPP). nih.gov To study the biosynthesis of a compound like this compound, a culture of the source organism could be supplied with isotopically labeled precursors, such as [¹³C₂]acetate or [¹³C₆]glucose. After a period of incubation, the this compound is isolated, and the positions of the ¹³C labels are determined by ¹³C NMR or mass spectrometry. ku.ac.thrsc.org The observed labeling pattern reveals how the precursor units were assembled and which atoms underwent migration during the enzymatic cyclization and rearrangement cascades. nih.govmpg.de This method has been instrumental in elucidating complex mechanisms, including unexpected skeletal rearrangements, in the formation of many terpenoid structures. nih.govmdpi.com
Future Research Directions and Translational Opportunities for Ligudentatol
Discovery of Novel Biological Targets and Therapeutic Modalities in Pre-clinical Research
The future of Ligudentatol research is heavily contingent on the identification of its specific biological targets. While preliminary studies have revealed its cytotoxic activity against various cancer cell lines, the precise molecular mechanisms underpinning this effect remain largely unexplored. nih.govresearchgate.netresearchmap.jp Future pre-clinical research must pivot towards target deconvolution to understand how this compound exerts its cytotoxic effects.
Advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be instrumental in identifying the direct protein interactors of this compound within the cellular environment. By designing and synthesizing this compound-based chemical probes, researchers can capture and identify its binding partners, thus revealing the pathways it modulates. Furthermore, high-throughput screening of diverse cancer cell lines, coupled with genomic and proteomic analyses, can help correlate sensitivity to this compound with specific molecular signatures, potentially uncovering novel biomarkers for its application.
Exploration of therapeutic modalities beyond cytotoxicity is also a crucial direction. Given the diverse biological activities of compounds from the Ligularia genus, which include antibacterial, anti-inflammatory, and antioxidant properties, this compound should be assessed in a broader range of disease models. researchgate.net Investigating its potential in areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases could unveil previously unknown therapeutic applications.
Development of Enhanced Synthetic Routes for Scalable and Sustainable Production
The natural abundance of this compound is limited, making its isolation from Ligularia dentata or Ligularia intermedia impractical for large-scale studies and potential therapeutic development. oup.comnih.gov Therefore, the development of efficient, scalable, and sustainable synthetic routes is paramount.
To date, several total syntheses of both (+)-Ligudentatol and its enantiomer have been reported. nih.govmolaid.com These routes have often featured innovative chemical transformations, including visible-light-mediated radical cyclizations and "Photoaddition-Fragmentation-Aromatic Annulation" sequences. nih.govresearchgate.net
Future synthetic efforts should focus on several key areas:
Improving Step Economy: Reducing the number of synthetic steps to minimize waste and cost.
Utilizing Green Chemistry Principles: Incorporating environmentally benign reagents and solvents to enhance sustainability.
Enabling Analogue Synthesis: Designing synthetic pathways that are flexible enough to allow for the creation of a library of this compound analogues. This is critical for structure-activity relationship (SAR) studies to identify derivatives with improved potency and selectivity. vulcanchem.com
Integration of Advanced Omics Technologies in this compound Mechanistic Studies
To gain a holistic understanding of this compound's mechanism of action, the integration of advanced omics technologies is essential. These technologies provide a global view of the molecular changes induced by the compound in biological systems.
Proteomics: Beyond target identification, quantitative proteomics can reveal downstream changes in protein expression and post-translational modifications, offering insights into the broader cellular response to this compound.
Transcriptomics: RNA-sequencing (RNA-Seq) can identify genes that are up- or down-regulated upon treatment with this compound, helping to map the affected signaling pathways and cellular processes.
Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can uncover metabolic pathways that are perturbed by this compound, which could be linked to its observed phenotype, such as cytotoxicity.
Correlating data from these different omics layers will provide a comprehensive, systems-level view of this compound's bioactivity, facilitating a more profound mechanistic understanding and hypothesis generation for further validation.
Exploring this compound's Potential in Emerging Areas of Chemical Biology
The unique structure of this compound, characterized by a polysubstituted phenolic motif fused to a chiral aliphatic ring, makes it an attractive scaffold for exploration in emerging areas of chemical biology. osaka-u.ac.jp One such area is the development of novel molecular glues or degraders, such as PROTACs (Proteolysis Targeting Chimeras). By functionalizing the this compound core, it may be possible to engineer molecules that induce the degradation of specific disease-causing proteins.
Another promising avenue is its use as a tool compound to probe complex biological processes. Its defined stereochemistry and potential for specific interactions could be leveraged to study protein-protein interactions or to selectively modulate enzyme function. oup.com As our understanding of its biological targets grows, so too will its utility as a precision chemical probe.
Addressing Challenges in Natural Product Research: From Discovery to Mechanistic Understanding and Potential Application
The journey of this compound from a natural isolate to a potential therapeutic lead exemplifies the broader challenges in natural product research. These challenges include:
Isolation and Supply: As mentioned, the initial isolation from natural sources is often insufficient for extensive research, necessitating advanced synthetic chemistry. researchgate.net
Target Identification: A significant bottleneck for many bioactive natural products is the identification of their precise molecular targets. This step is critical for rational drug development and for understanding potential off-target effects.
Complexity of Action: Natural products often have multiple biological targets, which can lead to complex pharmacological profiles. Dissecting these polypharmacological effects is a significant challenge that requires integrated approaches.
Analogue Synthesis: The structural complexity of many natural products can make the synthesis of analogues for SAR studies a formidable task. vulcanchem.com
Overcoming these hurdles for this compound will require a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, biochemistry, and systems biology. The successful navigation of these challenges will not only advance our knowledge of this compound but also provide a valuable blueprint for the development of other promising natural products.
Q & A
Basic Research Question: What are the validated analytical methods for characterizing Ligudentatol's molecular structure, and how can researchers ensure reproducibility?
Methodological Answer:
To characterize this compound’s molecular structure, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy , X-ray crystallography , and high-resolution mass spectrometry (HRMS) . Ensure reproducibility by:
- Documenting solvent systems, temperature conditions, and instrument calibration parameters in detail .
- Cross-validating results with orthogonal methods (e.g., comparing NMR data with crystallography findings) to resolve ambiguities .
- Adhering to IUPAC guidelines for reporting chemical shifts and crystallographic data .
Example workflow: Initial HRMS for molecular formula → NMR for functional groups → X-ray for 3D conformation.
Advanced Research Question: How can conflicting data on this compound’s bioavailability in in vivo vs. in vitro models be systematically analyzed?
Methodological Answer:
Contradictions between in vivo and in vitro bioavailability data require:
Experimental design audit : Compare dissolution media (e.g., simulated gastric fluid vs. cell culture buffers) and metabolic pathways (hepatic enzymes in in vitro models vs. whole-organism metabolism) .
Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, protein binding) impacting discrepancies .
Cross-study validation : Benchmark results against prior studies using tools like Bland-Altman plots to quantify bias .
Case study: If in vitro models show higher solubility than in vivo, investigate membrane permeability limitations using Caco-2 cell assays .
Basic Research Question: What criteria should guide the selection of appropriate cell lines for studying this compound’s cytotoxic effects?
Methodological Answer:
Cell line selection must align with:
- Biological relevance : Use tissue-specific lines (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer) .
- Experimental controls : Include non-cancerous lines (e.g., HEK293) to differentiate selective toxicity .
- Metadata documentation : Report passage numbers, culture conditions, and authentication certificates (e.g., STR profiling) to mitigate contamination risks .
Advanced Research Question: How can researchers design a robust dose-response study for this compound while addressing non-linear pharmacokinetics?
Methodological Answer:
For non-linear kinetics:
Pilot studies : Identify threshold doses using log-scale ranges (e.g., 0.1–100 μM) to capture inflection points .
Modeling : Fit data to Hill or Emax models instead of linear regression, and validate with Akaike information criterion (AIC) .
Temporal sampling : Collect time-series data to account for metabolite accumulation or receptor saturation .
Example: If this compound exhibits hormesis (low-dose stimulation, high-dose inhibition), use biphasic models and justify biological plausibility .
Basic Research Question: What steps are critical for ensuring the reliability of this compound’s spectroscopic data in degradation studies?
Methodological Answer:
To enhance spectroscopic reliability:
- Baseline correction : Subtract solvent peaks and environmental noise (e.g., humidity in FTIR) .
- Replicate sampling : Perform triplicate scans with fresh aliquots to detect photodegradation artifacts .
- Reference standards : Use USP-grade this compound for calibration and spike recovery tests .
Advanced Research Question: How should researchers address discrepancies in this compound’s reported binding affinities across different assay platforms (e.g., SPR vs. ITC)?
Methodological Answer:
Resolve affinity discrepancies by:
Assay-specific variables : Control for temperature (ITC is sensitive to ΔH/ΔS), flow rates (SPR), and buffer ionic strength .
Data normalization : Express results as % binding relative to positive/negative controls .
Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
Critical step: Validate findings with orthogonal techniques (e.g., fluorescence polarization) .
Basic Research Question: What ethical and methodological standards apply to in vivo toxicity testing of this compound?
Methodological Answer:
Follow ARRIVE guidelines for animal studies:
- Sample size justification : Use power analysis to minimize unnecessary subjects .
- Endpoint criteria : Predefine humane endpoints (e.g., weight loss >20%) .
- Blinding : Randomize treatment groups and blind assessors to reduce bias .
Advanced Research Question: How can machine learning models improve the prediction of this compound’s metabolite profiles?
Methodological Answer:
Integrate ML with:
- Data curation : Train models on high-quality datasets (e.g., PubChem, ChEMBL) with explicit exclusion of unreliable sources (e.g., ) .
- Feature selection : Prioritize molecular descriptors (e.g., logP, topological polar surface area) .
- Validation : Use k-fold cross-validation and external test sets to avoid overfitting .
Example: Random forest models for predicting Phase I metabolites using cytochrome P450 isoform data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
